molecular formula C7H5Br2F5S B12850106 2-Bromo-5-(pentafluorothio)benzyl bromide

2-Bromo-5-(pentafluorothio)benzyl bromide

Cat. No.: B12850106
M. Wt: 375.98 g/mol
InChI Key: BYRXVMBPMGQFTB-UHFFFAOYSA-N
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Description

2-Bromo-5-(pentafluorothio)benzyl bromide: is an organic compound commonly used in synthetic chemistry. It is characterized by the presence of a bromine atom at the second position and a pentafluorothio group at the fifth position on a benzyl bromide framework. This compound is known for its reactivity and is often utilized as a reagent in various organic synthesis reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-5-(pentafluorothio)benzyl bromide typically involves the bromination of a suitable precursor. One common method involves the reaction of 2-bromo-5-(pentafluorothio)benzyl alcohol with phosphorus tribromide (PBr3) under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-(pentafluorothio)benzyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.

    Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(pentafluorothio)benzyl bromide involves its reactivity as an electrophile. The bromine atom at the second position is highly reactive and can be displaced by nucleophiles, leading to the formation of new chemical bonds. The pentafluorothio group enhances the compound’s reactivity by stabilizing the transition state during the reaction. Molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H5Br2F5S

Molecular Weight

375.98 g/mol

IUPAC Name

[4-bromo-3-(bromomethyl)phenyl]-pentafluoro-λ6-sulfane

InChI

InChI=1S/C7H5Br2F5S/c8-4-5-3-6(1-2-7(5)9)15(10,11,12,13)14/h1-3H,4H2

InChI Key

BYRXVMBPMGQFTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)CBr)Br

Origin of Product

United States

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